molecular formula C10H14N2O B1478846 6-(Methoxymethyl)indolin-1-amine CAS No. 2098004-88-5

6-(Methoxymethyl)indolin-1-amine

Cat. No.: B1478846
CAS No.: 2098004-88-5
M. Wt: 178.23 g/mol
InChI Key: ZVBVKDOMKSBCCM-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)indolin-1-amine is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. It features an indoline core, a privileged scaffold known for its diverse biological activities . The structure, incorporating a primary amine at the 1-position and a methoxymethyl group on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules and for probing biological pathways . Research into indoline-based compounds has identified significant potential in developing anti-inflammatory therapeutics. Specifically, analogues have been discovered as potent dual inhibitors of key enzymes in the arachidonic acid pathway: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual-target mechanism offers a promising strategy for effective anti-inflammatory agents by simultaneously reducing pro-inflammatory leukotrienes and increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . Such compounds have shown remarkable efficacy in validated preclinical models of inflammation, including zymosan-induced peritonitis and experimental asthma . As a research tool, this compound provides medicinal chemists with a versatile intermediate for structure-activity relationship (SAR) studies and the optimization of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2098004-88-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(methoxymethyl)-2,3-dihydroindol-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-7-8-2-3-9-4-5-12(11)10(9)6-8/h2-3,6H,4-5,7,11H2,1H3

InChI Key

ZVBVKDOMKSBCCM-UHFFFAOYSA-N

SMILES

COCC1=CC2=C(CCN2N)C=C1

Canonical SMILES

COCC1=CC2=C(CCN2N)C=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

6-(Methoxymethyl)indolin-1-amine and its derivatives have shown promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins. For instance, studies have demonstrated that certain indoline derivatives exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Indoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.84Induces apoptosis via Bax/Bcl-2 modulation
Analog 2HCT-1163.31Inhibits tubulin polymerization
Analog 3HepG26.99G2/M phase arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have identified it as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. One study reported an indoline derivative with IC50 values of 0.41 µM against 5-LOX, showcasing its potential for treating inflammatory diseases .

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves the activation of caspases and the alteration of protein levels associated with cell survival and death. Notably, compounds in this class can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, leading to increased cell death in cancerous tissues .

Enzyme Inhibition

As a dual inhibitor of 5-LOX and sEH, this compound disrupts the inflammatory cascade, which is crucial for conditions such as asthma and rheumatoid arthritis. The inhibition of these enzymes prevents the formation of pro-inflammatory mediators, thus alleviating symptoms associated with chronic inflammation .

Breast Cancer Research

A study conducted on a series of indoline derivatives, including this compound, revealed significant growth inhibition against MCF-7 cells. The research highlighted that these compounds could serve as a basis for developing new anticancer therapies aimed at overcoming resistance to traditional treatments .

In Vivo Anti-inflammatory Studies

In vivo experiments involving zymosan-induced peritonitis in mice demonstrated that specific indoline derivatives exhibited remarkable efficacy in reducing inflammation markers, supporting their potential use as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Core Structural Variations

The indoline core distinguishes 6-(Methoxymethyl)indolin-1-amine from related heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Indoline (saturated) 6-methoxymethyl, 1-amine Potential CNS activity; improved solubility vs. indoles
5-Methoxytryptamine Indole (aromatic) 5-methoxy, 3-ethylamine Serotonin receptor agonist; hallucinogenic effects
FE@SNAP (MCHR1 antagonist) Tetrahydropyrimidine 6-methoxymethyl, fluorophenyl Melanin-concentrating hormone antagonist; anti-obesity activity
1-(Methoxymethyl)-1H-indazol-6-amine Indazole (aromatic) 1-methoxymethyl, 6-amine Unknown bioactivity; structural analog for kinase inhibition studies

Key Insights :

  • Saturation Effects: The indoline core (vs.
  • Substituent Position : Methoxymethyl at position 6 (indoline) vs. methoxy at position 5 (tryptamine) may influence steric interactions with target receptors.

Substituent Impact on Pharmacological Activity

The methoxymethyl group confers unique properties compared to other substituents:

Compound Substituent Biological Activity Metabolic Stability Reference
This compound 6-methoxymethyl Unknown (structural analog of CNS agents) Likely higher lipophilicity vs. amino/methoxy
Tos@SNAP (MCHR1 antagonist) 6-methoxymethyl + fluorophenyl High receptor affinity (IC50 < 10 nM) Enhanced stability via fluorinated groups
1-Methylindolin-6-amine 6-amino, 1-methyl Amine group may enhance CNS penetration Lower lipophilicity vs. methoxymethyl
3-(6-Methoxyindol-3-yl)-1-propanamine 6-methoxy, propanamine Serotonergic activity (analog of tryptamines) Methoxy group increases metabolic oxidation risk

Key Insights :

  • Methoxymethyl vs.
  • Amino Group Positioning: The 1-amine in this compound contrasts with 3-ethylamine in tryptamines, suggesting divergent receptor selectivity .

Key Insights :

  • Complex molecules like FE@SNAP require metal catalysts (e.g., Cu2O) for cyclization, whereas simpler indoline derivatives may utilize alkylation or amination .

Preparation Methods

N-1 Amination and Methoxymethylation via Alkylation

One effective method to prepare this compound involves starting from 6-hydroxyindoline or its derivatives, followed by:

  • Protection of the amino group if necessary,
  • Alkylation at the 6-position with methoxymethyl chloride or bromide to introduce the methoxymethyl group,
  • Deprotection and amination at the N-1 position.

A representative example from the literature describes the N-1 alkylation of 5-methylindoline-2,3-dione with methyl iodide to form an N-methylated intermediate, which then undergoes further transformations to install other substituents.

Formylation of Amines Followed by Reduction

Formylation of the amino group can be a key step in preparing amine derivatives. Methods using formic acid with molecular iodine as a catalyst have been shown to efficiently form formamides from amines, which can be subsequently reduced to amines. This approach can be adapted for the preparation of indoline amines by:

  • Formylating the amino group on the indoline ring,
  • Reducing the formamide to the primary amine,
  • Applying methoxymethylation at the 6-position either before or after this step.

Reductive Amination and Protection-Deprotection Strategies

Reductive amination is commonly used to introduce amino groups onto aromatic or heterocyclic rings. The procedure involves:

  • Reaction of an aldehyde or ketone intermediate with an amine source,
  • Reduction of the imine intermediate to the amine.

In the case of this compound, the methoxymethyl group can be introduced as a protected aldehyde precursor, which undergoes reductive amination to form the target amine.

Protection and deprotection steps are often necessary to prevent side reactions, especially when multiple reactive sites are present on the indoline ring.

Representative Synthetic Route Example

Step Reagents/Conditions Yield (%) Notes
1 Starting from 6-hydroxyindoline - Indoline core formation
2 Methoxymethyl chloride, base (e.g., K2CO3) 70-85 Alkylation at 6-position
3 Protection of N-1 amine (e.g., Boc protection) 90 Prevents side reactions during further steps
4 Formylation using formic acid and I2 catalyst 80-90 Formation of formamide intermediate
5 Reduction (e.g., LiAlH4 or catalytic hydrogenation) 75-90 Conversion to primary amine
6 Deprotection of N-1 amine 85-95 Final compound obtained

Mechanistic Insights

  • Formylation step: The amine attacks protonated formic acid, forming a formamide intermediate via elimination of water.
  • Methoxymethylation: Nucleophilic substitution of the 6-hydroxy group with methoxymethyl halide proceeds via an SN2 mechanism.
  • Reductive amination: The aldehyde or ketone intermediate forms an imine with an amine, which is then reduced to the amine, preserving stereochemistry if chiral centers are present.

Research Findings and Optimization

  • Microwave-assisted formylation significantly reduces reaction times from hours to minutes while maintaining high yields.
  • Use of molecular iodine as a catalyst in formylation is effective and environmentally benign.
  • Alkylation reactions require careful control of base and solvent to maximize regioselectivity and yield.
  • Protection strategies are crucial to avoid side reactions, especially when multiple nucleophilic sites are present.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Alkylation of 6-hydroxyindoline Methoxymethyl chloride, base (K2CO3) Direct introduction of methoxymethyl group Requires protection of amine
Formylation of amine Formic acid, molecular iodine catalyst, solvent-free or microwave-assisted High yield, mild conditions Requires subsequent reduction step
Reductive amination Aldehyde intermediate, amine, reducing agent (LiAlH4, catalytic hydrogenation) Efficient amine introduction Sensitive to functional groups
Protection-deprotection strategy Boc or other protecting groups, acid/base for removal Prevents side reactions Adds steps and reagents

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